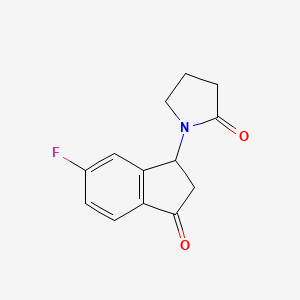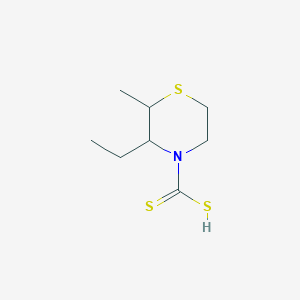![molecular formula C16H13ClN2O3S B14223042 1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- CAS No. 540740-87-2](/img/structure/B14223042.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- typically involves the activation of the carboxyl group and its subsequent reaction with amines to form amides . Common reagents used in these reactions include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic effects on cerebral ischemia and other neurological conditions.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit brain-type glycogen phosphorylase, which plays a role in glucose metabolism and energy production in brain cells . This inhibition can help protect against ischemic brain injury by improving cellular energy metabolism and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
540740-87-2 |
|---|---|
Fórmula molecular |
C16H13ClN2O3S |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
5-chloro-3-(3-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-3-2-4-11(7-9)23(21,22)15-12-8-10(17)5-6-13(12)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
Clave InChI |
BOOPOWYYIWBIBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)



![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)








methanone](/img/structure/B14223063.png)
